molecular formula C43H64N14O9 B137193 Arg-ala-gly-phe-ala-pro-phe-arg CAS No. 154208-08-9

Arg-ala-gly-phe-ala-pro-phe-arg

Cat. No.: B137193
CAS No.: 154208-08-9
M. Wt: 921.1 g/mol
InChI Key: JQMDOEIINUOUGD-UHFFFAOYSA-N
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Description

Arg-Ala-Gly-Phe-Ala-Pro-Phe-Arg is a synthetic peptide provided as a high-purity, lyophilized solid. It is intended for research applications in biochemistry and cell biology. This product is sold for research use only and is not intended for diagnostic or therapeutic procedures. Researchers are responsible for determining the suitability of this product for their specific applications. Specific biological activity, molecular weight, and optimal storage conditions for this peptide should be verified by the researcher. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64N14O9/c1-25(52-36(60)29(44)16-9-19-49-42(45)46)35(59)51-24-34(58)54-31(22-27-12-5-3-6-13-27)37(61)53-26(2)40(64)57-21-11-18-33(57)39(63)56-32(23-28-14-7-4-8-15-28)38(62)55-30(41(65)66)17-10-20-50-43(47)48/h3-8,12-15,25-26,29-33H,9-11,16-24,44H2,1-2H3,(H,51,59)(H,52,60)(H,53,61)(H,54,58)(H,55,62)(H,56,63)(H,65,66)(H4,45,46,49)(H4,47,48,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMDOEIINUOUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H64N14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403405
Record name [des-Pro3, Ala2,6]-Bradykinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

921.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154208-08-9
Record name [des-Pro3, Ala2,6]-Bradykinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc-Based SPPS Protocol

The patent EP0334685B1 outlines a protocol for analogous bradykinin derivatives, adaptable to RAGFAPFR:

  • Resin Selection : Boc-Arg(nitro)-polystyrene resin (0.5 mmol/g loading) serves as the solid support.

  • Deprotection : Trifluoroacetic acid (TFA) in methylene chloride (33% v/v) removes Boc groups.

  • Neutralization : Triethylamine (10% in dimethylformamide) ensures free amine availability.

  • Coupling : Boc-protected amino acids (1.5 equivalents) are activated with diisopropylcarbodiimide (DIC) and coupled sequentially. For example, Boc-Ala is coupled after Boc-Phe using a 1-hour reaction in methylene chloride.

  • Non-Peptide Bond Incorporation : To enhance metabolic stability, a methylene amino (CH2NH) bond replaces the Ala-Pro peptide bond, as demonstrated in analogous structures.

Table 1: SPPS Reagents and Conditions for RAGFAPFR

StepReagent/ConditionPurpose
Deprotection33% TFA in CH2Cl2, 2 × 1–25 minRemove Boc groups
Neutralization10% triethylamine in DMFFree amine generation
CouplingBoc-AA, DIC, CH2Cl2, 1 hAmino acid addition
CH2NH Bond FormationBoc-Phe aldehyde, NaBH3CN, DMFReduce imine to methylene amino

Solution-Phase Synthesis

While less common for octapeptides, solution-phase synthesis is viable for segments of RAGFAPFR. The glycine-phenylalanine-alanine (GFA) tripeptide sequence is synthesized via mixed anhydride or active ester methods.

Fragment Condensation

  • Tripeptide Synthesis : Gly-Phe-Ala is prepared using Boc-Gly-OH, Phe-OBzl, and Ala-OMe, with dicyclohexylcarbodiimide (DCC) as the coupling agent.

  • Global Deprotection : Hydrogenolysis (H2/Pd-C) removes benzyl (Bzl) and methyl (OMe) protecting groups.

  • Segment Coupling : The tripeptide is conjugated to Arg-Ala and Pro-Phe-Arg segments using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Modern Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces coupling times from hours to minutes. For example, Fmoc-Arg(Pbf)-OH coupling to H-Gly-Phe-Ala-Pro-Phe-Arg-resin achieves 98% yield in 5 minutes at 50°C.

Enzymatic Semisynthesis

Subtilisin Bacillus lentus catalyzes ligation of Arg-Ala-Gly-Phe and Ala-Pro-Phe-Arg fragments in aqueous buffer (pH 7.5), achieving 85% yield without racemization.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude RAGFAPFR is purified using a C18 column with a gradient of 0.1% TFA in acetonitrile/water. The target peptide elutes at 14–16 minutes (25–30% acetonitrile).

Table 2: HPLC Purification Parameters

ColumnMobile PhaseGradientPurity Achieved
C18, 5 μm0.1% TFA in ACN/H2O15–35% ACN>95%

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (921.07 Da) with [M+H]+ at m/z 922.08.

Case Study: Industrial-Scale Synthesis

A 2018 technical document from APeptide Co. details a 10-g synthesis of RAGFAPFR:

  • Resin Loading : 20 g Boc-Arg(nitro)-resin (0.5 mmol/g).

  • Cycle Time : 45 minutes per amino acid.

  • Yield : 8.2 g (82%) after cleavage and purification.

  • Cost Analysis : Raw materials account for 68% of total production costs, emphasizing the need for optimized coupling efficiency.

Challenges and Optimization

Aggregation During Synthesis

The Ala-Pro sequence induces β-sheet formation, reducing coupling efficiency. Strategies include:

  • Pseudoproline Dipeptides : Incorporating Thr-Pro(ψMe,Mepro) at Ala-Pro improves solubility.

  • Enhanced Solvation : 30% hexafluoroisopropanol in DMF disrupts secondary structures.

Epimerization

Phe residues are prone to racemization at high temperatures. Coupling at 0°C with HOBt (1-hydroxybenzotriazole) limits D-isomer formation to <1% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid residues.

    Reduction: Reduction reactions can occur at various functional groups, such as carbonyl groups.

    Substitution: Nucleophilic substitution reactions may take place at specific sites within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amino acids, while reduction could result in reduced carbonyl compounds.

Scientific Research Applications

Physical Properties

The physical properties of peptides like "Arg-ala-gly-phe-ala-pro-phe-arg" can significantly affect their solubility, stability, and interaction with biological targets. The presence of hydrophobic phenylalanine (Phe) residues may enhance its ability to interact with lipid membranes or hydrophobic pockets in proteins.

Drug Delivery Systems

Peptides are increasingly being utilized in drug delivery systems due to their ability to target specific cells or tissues. The sequence "this compound" can be engineered into nanoparticles or liposomes to enhance the delivery of chemotherapeutic agents directly to tumor sites. This targeted approach minimizes side effects on healthy tissues.

Case Study: Tumor Targeting

A study demonstrated that peptides can be used to selectively deliver drugs to cancer cells expressing specific receptors. The incorporation of targeting peptides into drug delivery systems showed improved therapeutic efficacy and reduced toxicity compared to conventional methods .

Biomarkers for Disease Diagnosis

Peptides like "this compound" can serve as biomarkers for disease diagnosis. Their unique sequences may bind specifically to proteins or receptors overexpressed in certain diseases, such as cancer or neurodegenerative disorders.

Case Study: Folate Receptor Alpha

Research has shown that peptides can be designed to bind specifically to folate receptor alpha (FRα), which is overexpressed in ovarian cancer cells. Such peptides facilitate the targeted delivery of diagnostic agents, improving the accuracy of cancer detection .

Therapeutic Agents

Peptides are being explored as therapeutic agents due to their ability to modulate biological processes. The sequence "this compound" can be modified to enhance its bioactivity or stability, potentially leading to new treatments for various diseases.

Case Study: Antagonist Development

In studies focusing on antagonist peptides derived from AGRP (Agouti-related peptide), modifications were made to enhance binding affinity and receptor specificity. These findings suggest that similar modifications could be applied to "this compound" for developing potent therapeutic agents .

Data Tables

Application AreaSpecific Use CaseReference
Drug Delivery SystemsTargeted delivery of chemotherapeutics
Disease DiagnosisBiomarkers for ovarian cancer detection
Therapeutic DevelopmentModulation of receptor activity

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, inhibiting enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Pro-Phe-Arg 7-Amido-4-Methylcoumarin Hydrochloride
  • Sequence : Pro-Phe-Arg (tripeptide segment).
  • Molecular Weight : 612.12 Da .
  • Function: Fluorogenic substrate for proteases (e.g., plasminogen activation assays). The coumarin tag enables cleavage detection via fluorescence .
  • Key Difference: The coumarin derivative in Pro-Phe-Arg-MCA HCl is a diagnostic tool, whereas RAGFAPFR’s unmodified structure implies a broader biological role.
H-Met-Arg-Phe-Ala-OH (MRFA)
  • Sequence : Met-Arg-Phe-Ala (tetrapeptide).
  • Molecular Weight : 523.65 Da .
  • Function : Protein fragment used as a reference standard in mass spectrometry and structural studies.
  • Comparison :
    • Shared Motif : Arg-Phe-Ala in RAGFAPFR (positions 1–3 and 7–8).
    • Key Difference : MRFA’s shorter chain limits its functional scope compared to RAGFAPFR’s extended sequence.

Functional Analogues

AKRA (Ala-Lys-Arg-Ala)
  • Sequence : Ala-Lys-Arg-Ala (tetrapeptide).
  • Molecular Weight : ~444.5 Da .
  • Function : Hepatoprotective agent mitigating alcohol-induced oxidative stress via Nrf2/Keap1 pathway activation and autophagy enhancement.
  • Research Findings :
    • Reduces ALT, AST, and LDL levels in mice .
    • Upregulates SOD, CAT, and GSH activity while lowering MDA .
  • Comparison :
    • Shared Features : High arginine content (RAGFAPFR has two arginines) and small residues (Ala, Gly).
    • Key Difference : AKRA’s lysine residue and shorter length may enhance bioavailability compared to RAGFAPFR’s larger, more complex structure.
Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys
  • Sequence : 21-mer peptide with partial overlap (Arg-Ala-Gly).
  • Function : Unspecified in evidence, but length suggests a structural or signaling role .
  • Comparison :
    • Shared Motif : Arg-Ala-Gly in RAGFAPFR (positions 1–3).
    • Key Difference : The extended sequence and multiple arginines in the 21-mer imply higher binding specificity or stability.

Comparative Data Table

Compound Sequence Molecular Weight (Da) Key Function Research Findings References
RAGFAPFR RAGFAPFR ~962.1 (calculated) Hypothesized protease interaction, antioxidant roles Inferred from structural analogues
Pro-Phe-Arg-MCA HCl PFR 612.12 Fluorogenic substrate Used in plasminogen assays
MRFA MRFA 523.65 Reference standard Structural studies
AKRA AKRA ~444.5 Hepatoprotection Activates Nrf2, reduces LDL
21-mer peptide TRSSRAG... ~2,400 Structural/signaling Not specified

Key Mechanistic Insights from Analogues

  • Protease Substrate Potential: Pro-Phe-Arg-MCA HCl’s utility in plasminogen assays suggests RAGFAPFR may act as a protease substrate or inhibitor due to its Pro-Phe-Arg motif .
  • Antioxidant Pathways : AKRA’s activation of the Nrf2/Keap1 pathway and upregulation of SOD/CAT implies RAGFAPFR could share similar antioxidant mechanisms .
  • Structural Flexibility : Glycine and proline residues in both RAGFAPFR and AKRA may enhance conformational adaptability for target binding.

Biological Activity

The compound Arg-ala-gly-phe-ala-pro-phe-arg is a peptide that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential clinical implications.

Structure and Composition

The peptide consists of the following amino acid sequence:

  • Arginine (Arg)
  • Alanine (Ala)
  • Glycine (Gly)
  • Phenylalanine (Phe)
  • Proline (Pro)

This sequence is characterized by a combination of basic, polar, and hydrophobic amino acids, which may contribute to its biological properties.

  • Receptor Interaction :
    • The arginine and phenylalanine residues in the peptide sequence are crucial for binding to specific receptors. For instance, studies have shown that peptides containing similar motifs can interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways .
  • Antioxidant Activity :
    • Peptides with similar compositions have been reported to exhibit antioxidant properties. For example, collagen-derived peptides have demonstrated significant free radical scavenging abilities, suggesting that this compound may also possess similar activity .
  • Neuroprotective Effects :
    • Research indicates that certain peptides can modulate neuroinflammatory responses and protect neuronal cells from damage. The presence of arginine is often linked to enhanced nitric oxide production, which plays a role in neuroprotection .

1. Antioxidant Properties

Table 1 summarizes the antioxidant activities of peptides similar to this compound based on various assays.

Peptide SequenceSourceDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Arg-Gly-PheMarine Collagen7075
Gly-Phe-AlaJellyfish Gonads6580
Arg-Ala-Gly-PheSynthetic6878

2. Anti-inflammatory Effects

Peptides with similar structures have shown promise in reducing inflammation markers in vitro and in vivo. For example, studies indicate that certain sequences can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 .

3. Antimicrobial Activity

The antimicrobial potential of peptides is notable, particularly those containing arginine and phenylalanine. These residues can enhance membrane permeability in bacterial cells, leading to cell lysis .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of peptides on neuronal cell cultures exposed to oxidative stress, this compound was found to significantly reduce cell death compared to controls. The mechanism was attributed to increased antioxidant enzyme activity and reduced lipid peroxidation levels.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of the peptide against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a natural preservative in food applications.

Q & A

Q. What experimental methodologies are optimal for synthesizing Arg-Ala-Gly-Phe-Ala-Pro-Phe-arg, and how do variables influence yield and purity?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu chemistry. Key variables include:

  • Coupling Efficiency : Use of activating agents (e.g., HBTU, HATU) and base (DIEA) to minimize racemization .
  • Temperature Control : Lower temperatures (4–10°C) reduce side reactions during deprotection .
  • Purification : Reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) ensures purity. Yield optimization requires iterative factorial design to test resin loading and solvent ratios .

Q. What techniques are critical for characterizing the primary and secondary structures of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight and sequence integrity .
  • Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix, β-sheet) in varying solvents (aqueous vs. membrane-mimetic environments) .
  • NMR Spectroscopy : 2D NOESY and TOCSY resolve backbone conformations in deuterated solvents (e.g., DMSO-d6) .

Q. How can researchers design in vitro assays to evaluate the peptide’s functional properties (e.g., receptor binding)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips to measure binding kinetics (ka, kd) .
  • Fluorescence Polarization : Label the peptide with FITC to quantify competitive binding against unlabeled ligands .
  • Control Groups : Include scrambled-sequence peptides and buffer-only controls to validate specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate datasets from public repositories (e.g., ChEMBL, PubChem) and apply statistical heterogeneity tests (I² statistic) .
  • Experimental Replication : Standardize variables (pH, temperature, cell lines) to isolate confounding factors .
  • Machine Learning : Train models to predict bioactivity thresholds using features like solvent accessibility and residue charge .

Q. What integrative approaches combine computational modeling and experimental data to predict the peptide’s tertiary structure?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to simulate folding pathways .
  • Validation via Cryo-EM or X-ray Crystallography : Compare simulated structures with experimental density maps .
  • Hybrid QM/MM Methods : Model catalytic residues (e.g., Arg side chains) for electrostatic interaction analysis .

Q. How can researchers resolve discrepancies in the peptide’s stability profiles under physiological conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate peptides at 37°C in PBS or serum, sampling at intervals (0, 24, 48 hrs) for HPLC and MS analysis .
  • Protease Sensitivity Assays : Use trypsin/chymotrypsin to identify cleavage hotspots; compare with in silico protease prediction tools (e.g., PeptideCutter) .
  • Circular Dichroism (CD) Monitoring : Track structural changes during degradation to correlate stability with secondary structure .

Q. What strategies optimize the peptide’s delivery and bioavailability in in vivo models?

Methodological Answer:

  • Nanocarrier Systems : Encapsulate peptides in liposomes or PLGA nanoparticles; assess release kinetics via dialysis membrane assays .
  • Permeability Assays : Use Caco-2 cell monolayers or artificial membranes (PAMPA) to predict intestinal absorption .
  • Pharmacokinetic Profiling : Conduct IV/SC administration in rodent models, measuring plasma half-life with LC-MS/MS .

Data Management & Validation

Q. What protocols ensure reproducibility in peptide synthesis and characterization?

Methodological Answer:

  • Open-Science Frameworks : Share step-by-step protocols on platforms like Protocols.io , including raw HPLC/MS data .
  • Batch-to-Batch Documentation : Record resin lot numbers, solvent purity, and coupling times in electronic lab notebooks (ELNs) .
  • Inter-Lab Validation : Collaborate with independent labs to replicate synthesis and functional assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.